molecular formula C13H13N3O2S B2376935 N-methyl-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 919066-25-4

N-methyl-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2376935
CAS No.: 919066-25-4
M. Wt: 275.33
InChI Key: QPGZFWWEAIDSFC-UHFFFAOYSA-N
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Description

“N-methyl-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide” is a chemical compound with the molecular formula C13H13N3O2S. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a dihydropyrimidine ring, which in some related compounds adopts a screw-boat conformation . The crystal packing is often stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .


Chemical Reactions Analysis

The reactions of similar compounds with various amines and hydrazine hydrate have been studied. For example, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with hydrazine hydrate to produce 2-hydrazinyl-6-methylpyrimidin-4(3H)-one .

Scientific Research Applications

Crystal Structure Analysis

  • Studies have examined the crystal structures of related compounds, revealing insights into their molecular conformations. For instance, Subasri et al. (2016) analyzed the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, highlighting their folded conformations and intramolecular hydrogen bonding (Subasri et al., 2016).

Synthesis and Antitumor Activity

  • Gangjee et al. (2005) focused on synthesizing novel classical antifolates, which showed potent inhibitory activity against human dihydrofolate reductase and thymidylate synthase, indicating potential antitumor applications (Gangjee et al., 2005).

Anticonvulsant Agents

  • Severina et al. (2020) synthesized derivatives of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides as possible anticonvulsants. The study highlighted the synthesis process and evaluated the compounds' interaction with anticonvulsant biotargets (Severina et al., 2020).

Antibacterial and Antifungal Agents

  • Kerru et al. (2019) explored the preparation and antimicrobial activity of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives. The compounds showed promising antibacterial and antifungal potencies (Kerru et al., 2019).

Antimicrobial Agents

  • Baviskar et al. (2013) synthesized and tested N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives for their antimicrobial activity. The study provides insights into potential antimicrobial applications of these compounds (Baviskar et al., 2013).

Properties

IUPAC Name

N-methyl-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-14-12(18)8-19-13-15-10(7-11(17)16-13)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,18)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGZFWWEAIDSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC(=CC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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